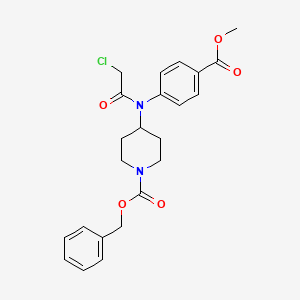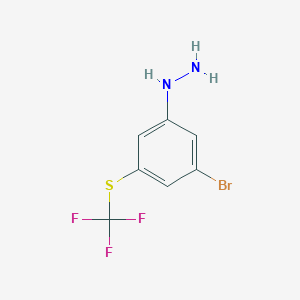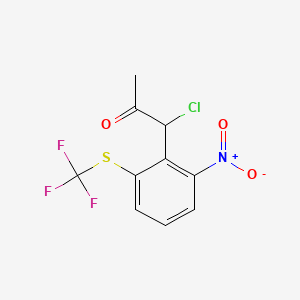
1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one is an organic compound with a complex structure, characterized by the presence of chlorine, iodine, and a propanone group
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by iodination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations to optimize the production process.
Analyse Chemischer Reaktionen
1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like lithium aluminum hydride.
Substitution: The chlorine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium iodide.
Addition: The compound can participate in addition reactions, particularly with alkenes and alkynes, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(2-(chloromethyl)-4-iodophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-(chloromethyl)-4-methoxyphenyl)propan-2-one: This compound has a methoxy group instead of an iodine atom, leading to different chemical properties and applications.
Eigenschaften
Molekularformel |
C10H9Cl2IO |
|---|---|
Molekulargewicht |
342.98 g/mol |
IUPAC-Name |
1-chloro-1-[2-(chloromethyl)-4-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2IO/c1-6(14)10(12)9-3-2-8(13)4-7(9)5-11/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
XUHCXRYMYKWCAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=C(C=C1)I)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B14050316.png)








